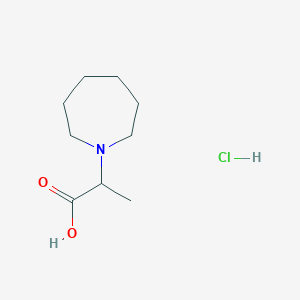

2-(1-azepanyl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(azepan-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 90949-96-5 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-azepanyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2-(Azepan-1-yl)propanoic acid hydrochloride has been explored for its potential in the synthesis of novel compounds with antioxidant activities. Kumar, Gnanendra, and Naik (2009) synthesized amino acid analogues of 5H-dibenz[b,f]azepine, which included the coupling of amino acids like tyrosine, phenylalanine, hydroxyproline, and threonine with 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one, a key intermediate in the synthesis. These compounds showed significant radical scavenging activity, particularly the hydroxyproline analogues, in 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging assays (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).

Antibacterial Properties

Research by Isakhanyan et al. (2013) demonstrated the antibacterial potential of compounds derived from 2-(azepan-1-yl)propanoic acid hydrochloride. They synthesized aminoalkyl esters of substituted acetic and propionic acids, including 2-(azepan-1-yl)ethyl esters, and tested their antibacterial effectiveness. The results highlighted notable antibacterial activity, especially for the methyliodides of the aminoalkyl esters of substituted propionic acids (A. U. Isakhanyan et al., 2013).

Photochemical Reactions

Ohara, Martino, and Willigen (2006) conducted a study focusing on the photochemical reactions involving chromone and chromone-2-carboxylic acid with alcohol, influenced by hydrochloric acid. They utilized 2-propanol in their experiments, and the addition of hydrochloric acid led to intriguing findings in the net absorptive chemically induced dynamic electron polarization (CIDEP) spectra. This research offers insights into the complex interactions and effects of adding components like hydrochloric acid in photochemical processes (K. Ohara, D. Martino, & H. Willigen, 2006).

Safety and Hazards

The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . The compound should not be subject to grinding/shock/friction . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROYAMNQYOLMTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700653 |

Source

|

| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302914-01-8 |

Source

|

| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)